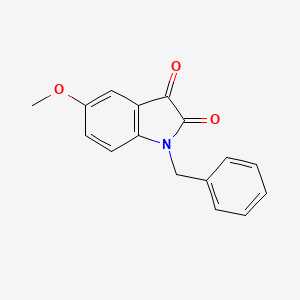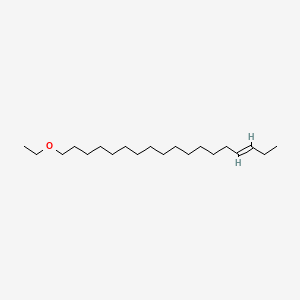
(E)-18-ethoxyoctadec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-18-ethoxyoctadec-3-ene is an organic compound characterized by its long carbon chain with an ethoxy group and a double bond in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-18-ethoxyoctadec-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with octadec-3-ene, which is then subjected to an ethoxylation reaction.
Ethoxylation: This reaction involves the addition of an ethoxy group (–OCH2CH3) to the octadec-3-ene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium ethoxide.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-18-ethoxyoctadec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of ethoxyoctadecane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ethoxy alcohols, aldehydes, or acids.
Reduction: Formation of ethoxyoctadecane.
Substitution: Formation of various substituted alkenes.
Aplicaciones Científicas De Investigación
(E)-18-ethoxyoctadec-3-ene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-18-ethoxyoctadec-3-ene involves its interaction with specific molecular targets. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can modulate various biochemical pathways, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Octadec-3-ene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxyoctadecane: Saturated version of (E)-18-ethoxyoctadec-3-ene, with different chemical properties.
Other Ethoxylated Alkenes: Compounds with similar structures but different chain lengths or positions of the ethoxy group.
Uniqueness
This compound is unique due to its specific combination of an ethoxy group and a trans double bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
68920-66-1 |
|---|---|
Fórmula molecular |
C20H40O |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
(E)-18-ethoxyoctadec-3-ene |
InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h5-6H,3-4,7-20H2,1-2H3/b6-5+ |
Clave InChI |
WBCCOWHDSAVXAO-AATRIKPKSA-N |
SMILES isomérico |
CC/C=C/CCCCCCCCCCCCCCOCC |
SMILES |
CCC=CCCCCCCCCCCCCCCOCC |
SMILES canónico |
CCC=CCCCCCCCCCCCCCCOCC |
| 68920-66-1 | |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


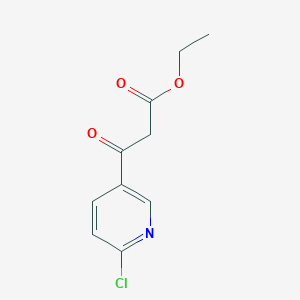
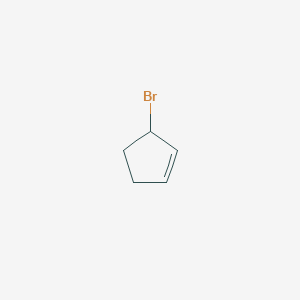
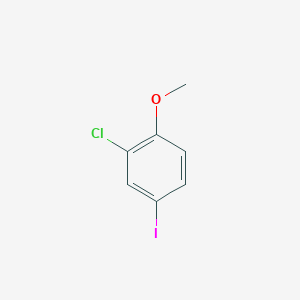

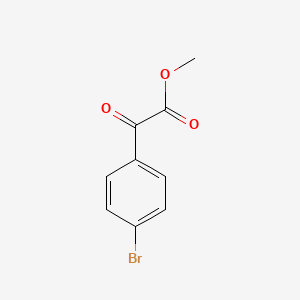
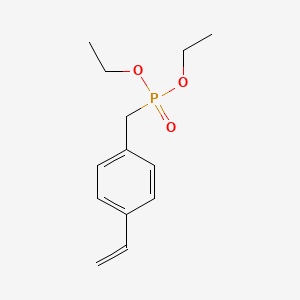
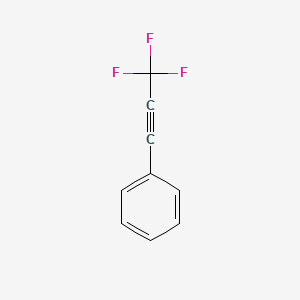
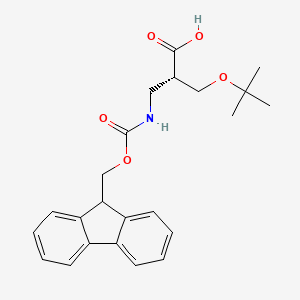

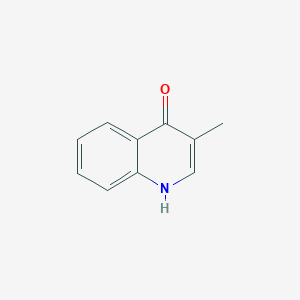
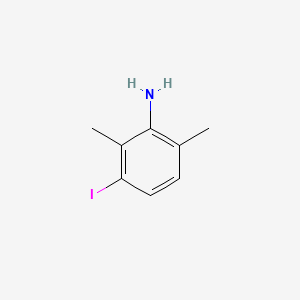
![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)
